2-methoxy-3'-thiomorpholinomethyl benzophenone

Description

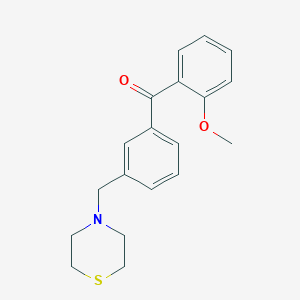

2-Methoxy-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a methoxy (-OCH₃) group at the 2-position of one aromatic ring and a thiomorpholinomethyl (-CH₂-C₄H₈NS) substituent at the 3'-position of the second aromatic ring. Benzophenone derivatives are widely studied for their photophysical properties and applications in materials science, pharmaceuticals, and chemical probes .

Its structural uniqueness makes it a candidate for specialized research, particularly in electrostatic probing or photochemical systems.

Properties

IUPAC Name |

(2-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIFRMVNHPOABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643353 | |

| Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-78-2 | |

| Record name | (2-Methoxyphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-methoxy-3’-thiomorpholinomethyl benzophenone typically involves multiple steps, starting with the preparation of the benzophenone core. The methoxy group is introduced through a methoxylation reaction, while the thiomorpholine ring is incorporated via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-methoxy-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group in the benzophenone core to a hydroxyl group.

Substitution: The methoxy and thiomorpholine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 2-methoxy-3'-thiomorpholinomethyl benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate the polymerization reaction upon exposure to UV light. This compound's ability to generate free radicals upon photolysis makes it suitable for use in UV-curable coatings, adhesives, and inks.

Case Study: UV-Curable Coatings

In studies involving UV-curable coatings, the incorporation of this compound has shown improved curing efficiency and enhanced mechanical properties of the resultant films. The photoinitiation mechanism involves the cleavage of the C-S bond under UV light, leading to radical formation that initiates polymerization.

UV Filters in Sunscreens

Another significant application is as a UV filter in sunscreen formulations. The compound can absorb UV radiation, thereby protecting the skin from harmful effects associated with sun exposure.

Research Findings

Research has demonstrated that formulations containing this compound provide broad-spectrum UV protection, making them effective against both UVA and UVB rays. Comparative studies indicate that it performs better than some conventional UV filters in terms of stability and skin compatibility.

Pharmaceutical Intermediates

The compound also serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Example: Synthesis of Anticancer Agents

Recent synthetic pathways have utilized this compound as a precursor for creating novel anticancer agents. The thiomorpholine ring can be modified to enhance biological activity or selectivity towards cancer cells.

Mechanism of Action

The mechanism of action of 2-methoxy-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and thiomorpholine groups play a crucial role in binding to these targets, thereby modulating their activity. The benzophenone core can also participate in photochemical reactions, making this compound useful in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives with thiomorpholinomethyl substituents and varied functional groups exhibit distinct physicochemical properties and applications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Thiomorpholinomethyl Benzophenone Derivatives

*Note: The molecular formula for this compound can be inferred as ~C₁₉H₂₁NO₂S based on structural analogs.

Substituent Effects on Electronic Properties

- This makes the compound suitable for probing electrostatic environments in complex systems, as demonstrated in benzophenone-based studies .

- Halogen Substituents (e.g., Fluoro, Chloro): Halogens (electron-withdrawing) improve stability and intermolecular interactions. For example, 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits high purity and is prioritized in pharmaceutical quality control .

- Thiomorpholine vs.

Biological Activity

2-Methoxy-3'-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzophenone core, which is characterized by two phenolic rings connected by a carbonyl group. The presence of a methoxy group and a thiomorpholine moiety enhances its solubility and biological interactions.

Antioxidant Activity

Benzophenones, including derivatives like this compound, have been reported to exhibit significant antioxidant properties. Studies indicate that compounds with free hydroxyl groups in their structure demonstrate enhanced antioxidant activity due to their ability to scavenge free radicals and chelate metal ions, thus preventing oxidative stress in biological systems .

| Compound | Antioxidant Activity (TEAC value) |

|---|---|

| This compound | TBD (to be determined) |

| Benzophenone derivative 2b | 2.1 ± 0.05 mmol L |

Anti-inflammatory Effects

Research has shown that certain benzophenone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. For instance, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against these cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of benzophenone derivatives has been documented extensively. The compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines highlights its potential as an anticancer agent. For example, structural modifications on the benzophenone scaffold have led to compounds with IC50 values as low as 5 μM against different tumor cells .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect various signaling pathways, including those related to oxidative stress and apoptosis.

- Direct Interaction with DNA/RNA : Some studies suggest that benzophenones can intercalate with DNA or RNA, disrupting cellular functions.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various benzophenones, including derivatives similar to this compound, it was found that the presence of methoxy groups significantly increased the scavenging ability against reactive oxygen species (ROS). The study utilized DPPH and ABTS assays for quantification.

Case Study 2: Anti-inflammatory Response

A clinical trial investigated the anti-inflammatory effects of a related benzophenone derivative in patients with rheumatoid arthritis. Results indicated a marked reduction in serum levels of inflammatory markers (TNF-α and IL-6) after treatment with the compound over eight weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.